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Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

Cat. No.: B554474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and

methodologies used for the characterization of N-Carbobenzyloxy-O-benzyl-D-tyrosine (Z-D-
Tyr(Bzl)-OH). The structural integrity and purity of this protected amino acid are crucial for its

application in peptide synthesis and other areas of drug development. This document outlines

the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data,

detailed experimental protocols for data acquisition, and a generalized workflow for

spectroscopic analysis.

While a complete, experimentally verified dataset for Z-D-Tyr(Bzl)-OH is not readily available in

public literature, this guide synthesizes the expected spectroscopic features based on data

from closely related compounds and general principles of spectroscopy.

Spectroscopic Data
The structural confirmation of Z-D-Tyr(Bzl)-OH relies on the comprehensive analysis of its ¹H

NMR, ¹³C NMR, and FT-IR spectra. The following tables summarize the anticipated chemical

shifts and absorption bands.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment of a

molecule. The expected chemical shifts for Z-D-Tyr(Bzl)-OH are presented below. Chemical
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shifts may vary slightly depending on the solvent and concentration used.

Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

Aromatic (Z & Benzyl

groups)
7.40 - 6.90 m 14H

-NH (Amide) ~5.1 d 1H

-CH (α-proton) ~4.6 m 1H

-CH₂- (Z group) ~5.1 s 2H

-CH₂- (Benzyl group) ~5.0 s 2H

-CH₂- (β-protons) 3.10 - 2.90 m 2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the

molecule. The table below lists the characteristic chemical shifts for the carbon atoms in Z-D-
Tyr(Bzl)-OH.

Carbon Chemical Shift (δ) ppm

C=O (Carboxylic Acid) ~174

C=O (Carbamate) ~156

Aromatic (C-O) ~158

Aromatic (Z & Benzyl groups) 137 - 127

-CH (α-carbon) ~56

-CH₂- (Z group) ~67

-CH₂- (Benzyl group) ~70

-CH₂- (β-carbon) ~37
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Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The

IR spectrum of Z-D-Tyr(Bzl)-OH is typically acquired using a potassium bromide (KBr) pellet or

as a thin film.

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

N-H Stretch (Amide) 3400 - 3200 Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=O Stretch (Carboxylic Acid) 1725 - 1700 Strong

C=O Stretch (Carbamate) 1700 - 1670 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of purified Z-D-Tyr(Bzl)-OH.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).

Processing: Fourier transform, phase correction, and baseline correction. The residual

solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.[1]

Processing: Fourier transform with an appropriate line broadening, phase correction, and

baseline correction. The solvent peak is used for chemical shift referencing.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the dry Z-D-Tyr(Bzl)-OH sample in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is

obtained.
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Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet should be collected prior to sample

analysis.

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like Z-D-Tyr(Bzl)-OH.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Z-D-
Tyr(Bzl)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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